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Introduction
Pyridazine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry.

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms,

imparts unique physicochemical properties to molecules, including increased polarity and the

ability to participate in hydrogen bonding, which can enhance aqueous solubility and target

engagement.[1] The carboxylic acid functional group at the 4-position serves as a versatile

handle for the synthesis of a diverse array of derivatives, such as amides and esters, enabling

the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of the pyridazine scaffold have demonstrated a broad spectrum of biological

activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[2]

[3][4] This document provides an overview of the applications of pyridazine-4-carboxylic acid
in medicinal chemistry, with a focus on its use in the development of kinase inhibitors. Detailed

experimental protocols for the synthesis of key derivatives and a summary of relevant biological

data are also presented.

Applications in Medicinal Chemistry
The pyridazine nucleus is considered a "privileged structure" in drug discovery due to its

frequent appearance in biologically active compounds.[1] Pyridazine-4-carboxylic acid, in
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particular, has been utilized as a key component in the synthesis of potent enzyme inhibitors

and receptor ligands.

Kinase Inhibitors
One of the most significant applications of pyridazine-4-carboxylic acid is in the development

of protein kinase inhibitors.[5][6] Protein kinases play a crucial role in cellular signaling

pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

The pyridazine-4-carboxamide moiety has been identified as a key pharmacophore in a

number of kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway.[7]

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and

its aberrant activation is a common feature of many human cancers.[8][9][10]

G Protein-Coupled Receptor (GPCR) Ligands
Derivatives of pyridazine have also been explored as ligands for G protein-coupled receptors

(GPCRs).[9] GPCRs represent the largest family of cell surface receptors and are the targets of

a significant portion of currently marketed drugs. The unique electronic properties of the

pyridazine ring can contribute to favorable interactions with the binding pockets of these

receptors.

Data Presentation
The following tables summarize the biological activity of representative compounds derived

from pyridazine-containing scaffolds.
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Compound
ID

Target Assay Type IC50 (µM) Cell Line Reference

5b
VEGFR

Kinase

Enzyme

Inhibition

- (92.2%

inhibition at

10 µM)

- [3]

10l -
Cell Growth

Inhibition
1.66 - 100 A549/ATCC [4]

17a VEGFR-2
Enzyme

Inhibition
- - [4]

S5 MAO-B
Enzyme

Inhibition
0.203 - [11]

S16 MAO-B
Enzyme

Inhibition
0.979 - [11]

7c α-glucosidase
Enzyme

Inhibition
0.4 - 1.5 - [12]

17c α-glucosidase
Enzyme

Inhibition
0.4 - 1.5 - [12]

21c α-glucosidase
Enzyme

Inhibition
0.4 - 1.5 - [12]

22c α-glucosidase
Enzyme

Inhibition
0.4 - 1.5 - [12]

Note: The table includes data for various pyridazine derivatives to illustrate the broad

applicability of the scaffold. Not all compounds are direct derivatives of pyridazine-4-
carboxylic acid.

Experimental Protocols
Detailed methodologies for key synthetic transformations involving pyridazine-4-carboxylic
acid are provided below.
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Protocol 1: Synthesis of Pyridazine-4-Carboxamides via
Amide Coupling
This protocol describes a general procedure for the coupling of pyridazine-4-carboxylic acid
with a primary or secondary amine using a standard coupling agent like HATU.

Materials:

Pyridazine-4-carboxylic acid

Amine (primary or secondary)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of pyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired

amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress

by thin-layer chromatography (TLC) or LC-MS.

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous

NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

pyridazine-4-carboxamide.

Protocol 2: Synthesis of Pyridazine-4-Carboxylic Acid
Esters via Fischer Esterification
This protocol outlines the esterification of pyridazine-4-carboxylic acid with an alcohol under

acidic conditions.

Materials:

Pyridazine-4-carboxylic acid

Alcohol (e.g., methanol, ethanol)

Concentrated sulfuric acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃)

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Suspend pyridazine-4-carboxylic acid (1.0 eq) in the desired alcohol (used as solvent).

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-

MS.[13]

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated

aqueous solution of NaHCO₃.
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Extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography or distillation to yield the desired

ester.[14]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a
Halogenated Pyridazine Derivative
This protocol describes a general method for the palladium-catalyzed cross-coupling of a

halogenated pyridazine derivative (which can be synthesized from pyridazine-4-carboxylic
acid) with a boronic acid.

Materials:

Halogenated pyridazine derivative (e.g., 4-chloropyridazine)

Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water, toluene)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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To a reaction vessel, add the halogenated pyridazine derivative (1.0 eq), the boronic acid

(1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

Add the degassed solvent system.

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C

for 2-24 hours. Monitor the reaction by TLC or LC-MS.[3]

After cooling to room temperature, dilute the mixture with EtOAc and wash with water and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

coupled product.

Mandatory Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell

growth, proliferation, and survival. Many cancers exhibit hyperactivation of this pathway.

Pyridazine-4-carboxamide derivatives have been shown to inhibit key kinases within this

pathway, such as Akt.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridazine-4-

carboxamide derivatives on Akt.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a

pyridazine-4-carboxamide derivative.
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Caption: A generalized experimental workflow for the synthesis of pyridazine-4-carboxamides.

Logical Relationship
The pyridazine scaffold can be considered a versatile starting point for generating a library of

diverse compounds for biological screening.
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Caption: Logical progression from the pyridazine-4-carboxylic acid building block to a lead

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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